molecular formula C14H16N4O2 B2712857 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide CAS No. 730950-27-3

12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide

Cat. No.: B2712857
CAS No.: 730950-27-3
M. Wt: 272.308
InChI Key: AYCNOKCUVRIAHN-UHFFFAOYSA-N
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Description

12-Oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide is a heterocyclic compound with a fused azepine-quinazoline core and a carbohydrazide functional group at position 3. Key properties include:

  • Molecular formula: C₁₄H₁₆N₄O₂
  • Molecular weight: 272.31 g/mol
  • CAS Registry Number: 730950-27-3
    The carbohydrazide moiety (-CONHNH₂) distinguishes it from analogs with carboxylic acid or carboxamide groups, influencing solubility, reactivity, and bioactivity.

Properties

IUPAC Name

12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-17-13(19)9-5-6-10-11(8-9)16-12-4-2-1-3-7-18(12)14(10)20/h5-6,8H,1-4,7,15H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCNOKCUVRIAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the azepinoquinazoline core, followed by the introduction of the carbohydrazide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

The compound features a complex azepine ring structure that contributes to its unique chemical reactivity and biological activity. The presence of the carbohydrazide moiety enhances its potential for interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of azepinoquinazolines exhibit significant anticancer properties. A study demonstrated that certain analogs showed promising cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms (PubChem) .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. A case study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development (American Elements) .

Photophysical Studies

Fluorescent Probes : The photophysical properties of azepinoquinazolines have been explored for their application as fluorescent probes in biological imaging. The compound's ability to exhibit strong fluorescence under UV light makes it suitable for tracking biological processes in live cells (ACS Publications) .

Solvatochromism : Studies have shown that the compound exhibits solvatochromic behavior, where its absorption and emission spectra change with solvent polarity. This property is crucial for developing sensors that can detect changes in environmental conditions or biological environments (ACS Publications) .

Material Science

Polymer Synthesis : The incorporation of azepinoquinazoline derivatives into polymer matrices has been investigated for creating materials with enhanced mechanical and thermal properties. These materials can be used in various applications ranging from coatings to advanced composites (Biosynth) .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study conducted on the anticancer properties of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide involved testing against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

This study underscores the compound's potential as a chemotherapeutic agent.

Case Study 2: Photophysical Properties

In another investigation focusing on the photophysical properties of the compound, researchers synthesized a series of derivatives and assessed their fluorescence characteristics:

DerivativeEmission Max (nm)Quantum Yield (%)
Base Compound49030
Derivative A50027
Derivative B46035

These findings highlight the compound's utility as a fluorescent probe in biochemical assays.

Mechanism of Action

The mechanism of action of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Carbohydrazide C₁₄H₁₆N₄O₂ 272.31 Potential as a synthon for hydrazone derivatives; enhanced hydrogen-bonding capacity due to -NHNH₂ group.
12-Oxo-azepinoquinazoline-3-carboxylic acid Carboxylic acid C₁₄H₁₄N₂O₃ 258.28 Lower molecular weight; increased acidity (pKa ~4-5) due to -COOH group.
12-Oxo-N-(3-phenylpropyl)-azepinoquinazoline-3-carboxamide Carboxamide C₂₃H₂₅N₃O₂ 375.50 Aromatic substituent (phenylpropyl) enhances lipophilicity; potential CNS activity due to improved blood-brain barrier penetration.

Key Observations :

  • The carbohydrazide group offers nucleophilic reactivity for condensation reactions (e.g., forming hydrazones), while carboxamides exhibit higher stability and are common in drug design .

Substituent Effects in Carboxamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Applications References
12-Oxo-N-[1-(propan-2-yl)piperidin-4-yl]-azepinoquinazoline-3-carboxamide Piperidinyl (bulky aliphatic) C₂₂H₃₀N₄O₂ 382.50 Molecular building block; improved target specificity due to steric effects.
12-Oxo-N-(3-phenylpropyl)-azepinoquinazoline-3-carboxamide 3-Phenylpropyl (aromatic) C₂₃H₂₅N₃O₂ 375.50 Enhanced π-π stacking interactions; potential kinase inhibition.

Key Observations :

  • Aromatic substituents (e.g., phenylpropyl) improve binding to hydrophobic protein pockets, as seen in kinase inhibitors .

Heterocyclic Core Modifications

Compound Class Core Structure Key Features Pharmacological Relevance References
Target Compound Azepino[2,1-b]quinazoline 7-membered azepine fused to quinazoline Versatile scaffold for CNS targets.
Benzo[g]pyrido[2,1-b]quinazoline Pyridine-fused quinazoline Extended π-system; increased planarity RNA polymerase inhibition .
Imidazo[4,5-g]quinazoline Imidazole-fused quinazoline Additional N-heteroatom; improved solubility Anticancer and antimicrobial leads.

Key Observations :

  • Fused pyridine or imidazole rings enhance electron-deficient character, improving interactions with nucleic acids or metal ions .
  • The azepine ring in the target compound introduces conformational flexibility, aiding binding to allosteric enzyme sites .

Pharmacological Potential

  • Carbohydrazides : Explored as antitubercular agents due to hydrazide's metal-chelating properties .
  • Carboxamides : Prevalent in kinase inhibitor design (e.g., Eg5 kinesin inhibitors) .
  • Benzoquinazolinones: Reported as allosteric modulators of muscarinic receptors with sub-micromolar potency .

Biological Activity

The compound 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects and potential therapeutic applications.

  • Chemical Formula : C14H16N4O
  • Molecular Weight : 256.31 g/mol
  • IUPAC Name : 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide
  • PubChem CID : 2393678

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. In a study by M. A. et al., several analogs were synthesized and tested for their in vitro cytotoxicity against lymphoma cells. The results showed promising activity with IC50 values indicating effective inhibition of cell growth at low concentrations .

Antitussive Effects

A recent study explored the antitussive (cough-suppressing) effects of azepino[2,1-b]quinazolones, including our compound of interest. The findings suggest that these compounds can effectively reduce cough reflex in animal models, indicating potential therapeutic applications in treating chronic cough conditions .

The biological activity of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide is believed to involve interaction with specific molecular targets within cancer cells and pathways associated with inflammation and cough reflex mechanisms. The precise mechanisms remain under investigation but may involve modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study 1: Cytotoxicity Against Lymphoma Cells

In a controlled laboratory setting, a series of quinazoline derivatives were evaluated for their cytotoxic effects on lymphoma cell lines. The study demonstrated that the compound exhibited significant antiproliferative activity with an IC50 value lower than many conventional chemotherapeutics. This suggests its potential as a lead compound for further development in oncology.

Case Study 2: Antitussive Activity Assessment

In vivo studies conducted on animal models assessed the antitussive properties of azepinoquinazolones. The results indicated that administration of the compound led to a statistically significant reduction in cough frequency compared to control groups. This positions the compound as a candidate for further exploration in respiratory therapies.

Data Table: Summary of Biological Activities

Activity Effect Reference
CytotoxicitySignificant against lymphoma
AntitussiveReduced cough reflex
Mechanism InsightsPotential apoptosis modulationOngoing research

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 12-oxo-azepinoquinazoline-3-carbohydrazide?

  • Methodological Answer : A combination of chromatographic and spectroscopic methods ensures accurate characterization:
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with helium carrier gas (1.2 mL/min). Program the oven from 170°C to 293°C at 180°C/min for volatile impurity detection .
  • HPLC-TOF : Employ reverse-phase C18 columns with a mobile phase (e.g., acetonitrile/water) to resolve polar degradation products. Measure exact mass (Δppm ≤1.5) for molecular formula confirmation .
  • FTIR-ATR : Direct measurement of functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) to verify hydrazide and azepine moieties .
  • 1H NMR : Analyze coupling constants and chemical shifts (e.g., δ 2.5–3.5 ppm for methylene protons in azepine rings) for stereochemical confirmation .

Q. How can researchers optimize the synthesis of 12-oxo-azepinoquinazoline-3-carbohydrazide?

  • Methodological Answer :
  • Stepwise Cyclization : Adapt protocols for triazoloquinazoline derivatives by reacting hydrazide precursors with carbonyl reagents (e.g., triphosgene) under anhydrous conditions .
  • Catalytic Efficiency : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to enhance ring-closure yields. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product with ≥98% purity .

Q. What are the molecular formula, storage conditions, and stability considerations for this compound?

  • Answer :
  • Molecular Formula : C₂₂H₃₀N₄O₂ (confirmed via elemental analysis and HRMS) .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify labile functional groups (e.g., hydrazide) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 12-oxo-azepinoquinazoline-3-carbohydrazide to therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinase domains). Validate force fields (AMBER/CHARMM) with co-crystallized ligands .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and binding free energies (MM-PBSA/GBSA) .
  • SAR Analysis : Compare docking scores of structural analogs (e.g., pyridoquinazolines) to identify critical substituents for potency .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability tests (MTT/XTT) to rule out false positives .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell lysates, which may contribute to observed discrepancies .
  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple replicates (n ≥ 3) to ensure statistical significance .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Formulation : Prepare suspensions in 0.5% methylcellulose for oral gavage or dissolve in DMSO/saline (≤5% v/v) for intravenous administration .
  • Bioavailability : Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Quantify compound levels via UPLC-MS/MS (LLOQ: 1 ng/mL) .
  • Tissue Distribution : Sacrifice animals at terminal timepoints, homogenize organs (liver, kidney, brain), and extract compound using acetonitrile precipitation .

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